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Introduction: The Heart Protection Study 2—Treatment of HDL to Reduce the Incidence of
Vascular Events (HPS2-THRIVE) was a large-scale, randomized, double-blind, placebo-
controlled clinical trial.[1] It aimed to assess the clinical efficacy and safety of adding extended-
release niacin combined with laropiprant to effective statin-based LDL-cholesterol-lowering
therapy in patients at high risk for vascular events.[1][2] These notes provide a detailed
overview of the statistical methods employed in the trial, the experimental design, and key
findings, presented for an audience of researchers and drug development professionals.

Data Presentation: Key Quantitative Outcomes

The quantitative data from the HPS2-THRIVE study are summarized below for clear
comparison between the treatment and placebo groups.

Table 1: Baseline Characteristics and Lipid Levels of Randomized Participants
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o ER Niacin/Laropiprant
Characteristic Placebo (n=12,835)
(n=12,838)

Demographics

Mean Age (years) 65.5 (SD 7.5) 65.5 (SD 7.5)
Male (%) 74.4 745
European (%) 67.5 67.5
Chinese (%) 325 325

Medical History (%)

Coronary Disease 70.1 70.2
Cerebrovascular Disease 32.8 32.9
Peripheral Arterial Disease 10.1 10.0
Diabetes Mellitus 32.2 321

Baseline Lipids (mean,

mmol/L)

Total Cholesterol 3.32 (SD 0.57) 3.32 (SD 0.57)
LDL Cholesterol 1.64 (SD 0.44) 1.64 (SD 0.44)
HDL Cholesterol 1.14 (SD 0.29) 1.14 (SD 0.29)
Triglycerides 1.43 (SD 0.84) 1.43 (SD 0.84)

Data sourced from HPS2-
THRIVE Collaborative Group,
2013.[2]

Table 2: Effects on Lipids and Lipoproteins During Treatment
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o Mean Change from Baseline in ER
Lipid Parameter L. .
Niacin/Laropiprant Group

LDL Cholesterol -0.34 mmol/L
HDL Cholesterol +0.18 mmol/L
Triglycerides -0.26 mmol/L
Apolipoprotein B -0.10 g/L
Apolipoprotein Al +0.06 g/L

Data represents changes following the addition

of run-in treatment with ER Niacin/Laropiprant.

[2]

Table 3: Primary and Secondary Efficacy Outcomes
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ER
L . Placebo Rate Ratio
Outcome Niacin/Laropip P-value
(Events) (95% ClI)

rant (Events)
Primary Endpoint
Major Vascular

1716 (13.2%) 1753 (13.6%) 0.96 (0.90-1.03) 0.29
Events*
Secondary
Endpoints
Coronary Events 772 816 0.94 (0.86 - 1.03)
Stroke 400 389 1.02 (0.89 - 1.18)
Revascularizatio

716 733 0.97 (0.88 - 1.07)

n

Major vascular
events were a
composite of
non-fatal
myocardial
infarction,
coronary death,
stroke, or arterial

revascularization

[2]131[4]

Data sourced
from the HPS2-
THRIVE
Collaborative
Group, 2014 and
the National Lipid
Association.[3][5]

Table 4: Key Safety Outcomes
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ER
o . Placebo Risk Ratio
Adverse Event Niacin/Laropip P-value
(Events) (95% ClI)
rant (Events)
Definite
75 17 4.4 (2.6-7.5) <0.0001
Myopathy
Disturbances in
) 11.1% 7.5% - <0.001
Diabetes Control
New-onset
) 5.7% 4.3% - <0.001
Diabetes
Serious
Gastrointestinal 4.8% 3.8% - <0.001
Events
Serious
Musculoskeletal 3.2% 2.5% - <0.001
Events
Serious Skin-
1.3% 0.6% - <0.001
related Events
Serious
, 8.0% 6.6% - <0.001
Infections
Serious Bleeding
2.5% 1.9% - 0.01

Events

Data sourced
from the HPS2-
THRIVE
Collaborative
Group and other
analyses.[3][5][6]

Experimental and Statistical Protocols

A. Study Design and Participants

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.lipid.org/nla/final-results-hps2-thrive-no-benefit-niacin-high-risk-statin-treated-patients-goal
https://www.ctsu.ox.ac.uk/research/hps2-thrive
https://pubmed.ncbi.nlm.nih.gov/23444397/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The HPS2-THRIVE trial was a large, multinational, randomized, placebo-controlled study
involving 25,673 patients with pre-existing occlusive vascular disease.[5][7] Participants were
aged 50-80 years.[8] The study was conducted in the United Kingdom, Scandinavia, and
China.[1]

B. Pre-randomization Run-in Period

Before randomization, all participants entered a run-in period to standardize their background
lipid-lowering therapy and assess tolerance to the study medication.[7][9]

o LDL-Lowering Standardization: All patients received simvastatin 40 mg daily, with the
addition of ezetimibe 10 mg daily if required, to achieve effective LDL-cholesterol reduction.

[7]8]

o Active Run-in: Eligible participants then received active extended-release niacin/laropiprant
(1g daily for four weeks, then 2g daily for four weeks) to ensure they could tolerate the
medication before randomization.[7]

C. Randomization and Intervention

Participants who were compliant and eligible after the run-in period were randomly allocated in
a 1:1 ratio to receive either:

o Extended-Release Niacin (2g) / Laropiprant (40mg) daily.[7]
o Matching Placebo daily.[7]
D. Follow-up

Post-randomization follow-up visits were scheduled at 3, 6, and 12 months, and then every 6
months thereatfter, for a median of at least 4 years.[7]

E. Statistical Analysis Methods

The statistical analyses were conducted by the Clinical Trial Service Unit at the University of
Oxford.[7] The core principles of the analysis were:
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 Intention-to-Treat (ITT) Analysis: All primary and subsidiary comparisons were based on the
ITT principle, where participants are analyzed in the group to which they were randomly
assigned, regardless of their adherence to the study treatment.[2][7]

e Primary Endpoint Analysis:

o The primary endpoint was the time to the first major vascular event (MVE), defined as a
composite of non-fatal myocardial infarction, coronary death, any stroke, or any
revascularization.[2][10]

o Time-to-event analyses were performed using log-rank methods to calculate hazard ratios
(termed rate ratios in the study publications) and their corresponding 95% confidence
intervals and p-values.[7]

e Secondary and Subsidiary Endpoint Analyses:

o Secondary endpoints included the individual components of the primary endpoint, as well
as cause-specific mortality.[10]

o Analyses of these endpoints also utilized time-to-event (log-rank) methods.[7]

o Comparisons of proportions, such as for adverse events, were conducted using standard
logistic regression methods.[7][11]

o Safety Analyses:
o Early and ongoing safety analyses were a key component of the study.[11]

o Specific pre-defined safety outcomes included myopathy, liver dysfunction (e.g., elevated
ALT levels), and other serious adverse events.[2][11]

o For myopathy, Cox regression analyses were used to calculate risk ratios.[7]

o Biochemical safety data were analyzed by comparing values at different time points (e.qg.,
3, 6, and 12 months) and as study-average differences.[7][11]

e Subgroup Analyses: Pre-specified subgroup analyses were conducted to assess the
consistency of the treatment effect across different patient populations (e.g., by geographic
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region, baseline lipid levels).[7]
Visualizations: Workflows and Pathways
A. HPS2-THRIVE Study Workflow

The following diagram illustrates the overall workflow of the HPS2-THRIVE clinical trial, from
patient screening to final analysis.
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Patient Screening
(n=42,424)
High-risk vascular disease

LDL-Lowering Run-in

Simvastatin 40mg +/- Ezetimibe 10mg

Active Run-in
ER Niacin/Laropiprant
(1g -> 2g daily)

~33% exfluded Tolerated run-in

Exclusion due to non-compliance Randomization
or side effects (n=12,751) (n=25,673)

Treatment Arm Placebo Arm
ER Niacin/Laropiprant 2g Matching Placebo

Follow-up
(Median 3.9 years)
Visits at 3, 6, 12 months, then 6-monthly

'

Data Collection
Efficacy (MVE) & Safety (AES)

Statistical Analysis

Intention-to-Treat

Click to download full resolution via product page

Caption: HPS2-THRIVE clinical trial workflow.
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B. Statistical Analysis Logical Flow

This diagram outlines the logical flow of the statistical analysis plan for the primary and key
secondary outcomes of the study.

Intention-to-Treat (ITT) Population
(All 25,673 randomized patients)

Safety Endpoints:
Myopathy, Liver Function, AEs

Secondary Efficacy Endpoints:

Primary Efficacy Endpoint:

Time to First Major Vascular Event (MVE) Individual MVE components, Mortality

Adverse Events

Time-to-Event Analysis Time-to-Event Analysis Proportion Comparison
Log-Rank Test Cox Regression (for Myopathy) Logistic Regression

Calculation of
Rate/Risk Ratios, 95% Cls, P-values

Click to download full resolution via product page
Caption: Statistical analysis plan for HPS2-THRIVE.
C. Investigated Biological Pathway

The study was based on the hypothesis that raising HDL cholesterol would reduce
cardiovascular risk. Niacin affects several lipid pathways.
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Caption: Hypothesized mechanism of Niacin's effect on lipids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. HPS2-THRIVE, AIM-HIGH and dal-OUTCOMES: HDL-cholesterol under attack - PMC
[pmc.ncbi.nlm.nih.gov]

2. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER
niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for
stopping study treatment - PMC [pmc.ncbi.nlm.nih.gov]

3. lipid.org [lipid.org]

4. Heart Protection Study 2—Treatment of HDL to Reduce the Incidence of Vascular Events -
American College of Cardiology [acc.org]

5. HPS2-THRIVE: Treatment of HDL to Reduce the Incidence of Vascular Events — Clinical
Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]

6. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER
niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for
stopping study treatment - PubMed [pubmed.ncbi.nim.nih.gov]

7. ctsu.ox.ac.uk [ctsu.ox.ac.uk]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1245522?utm_src=pdf-body-img
https://www.benchchem.com/product/b1245522?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4352676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4352676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3640201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3640201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3640201/
https://www.lipid.org/nla/final-results-hps2-thrive-no-benefit-niacin-high-risk-statin-treated-patients-goal
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2014/07/15/14/43/HPS2-THRIVE
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2014/07/15/14/43/HPS2-THRIVE
https://www.ctsu.ox.ac.uk/research/hps2-thrive
https://www.ctsu.ox.ac.uk/research/hps2-thrive
https://pubmed.ncbi.nlm.nih.gov/23444397/
https://pubmed.ncbi.nlm.nih.gov/23444397/
https://pubmed.ncbi.nlm.nih.gov/23444397/
https://www.ctsu.ox.ac.uk/files/research/hps2-thrive_maindap_v1p6.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

8. ctsu.ox.ac.uk [ctsu.ox.ac.uk]

9. academic.oup.com [academic.oup.com]
e 10. ClinicalTrials.gov [clinicaltrials.gov]
e 11. ctsu.ox.ac.uk [ctsu.ox.ac.uk]

 To cite this document: BenchChem. [Application Notes and Protocols: Statistical Analysis of
the HPS2-THRIVE Study]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1245522#statistical-analysis-methods-in-the-hps2-
thrive-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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